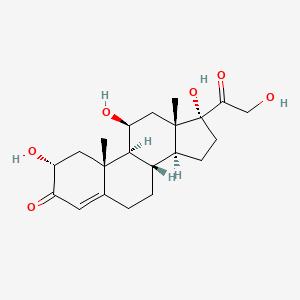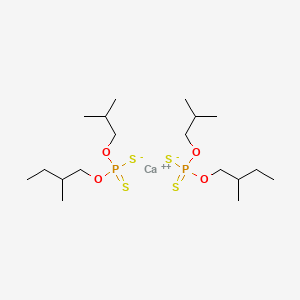
Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate): is a chemical compound with the molecular formula C18H40O4P2S4Zn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-(2-methylbutyl) dithiophosphoric acid and O-isobutyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiophosphate groups and the zinc ion .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various organophosphorus compounds .
Scientific Research Applications
Chemistry: In chemistry, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive agent. Its interactions with biological molecules are of interest for developing new therapeutic agents.
Medicine: While not widely used in medicine, the compound’s potential therapeutic properties are being explored in preclinical studies. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) is used as an additive in lubricants and greases. Its anti-wear and anti-corrosion properties make it valuable in extending the lifespan of machinery and equipment.
Mechanism of Action
The mechanism of action of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) involves its interaction with molecular targets such as enzymes and receptors. The dithiophosphate groups play a crucial role in binding to these targets, leading to various biological and chemical effects . The zinc ion also contributes to the compound’s activity by stabilizing the molecular structure and facilitating interactions with other molecules .
Comparison with Similar Compounds
- Zinc bis(O-(2-ethylhexyl)) bis(O-isobutyl) bis(dithiophosphate)
- Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate)
Comparison: Compared to similar compounds, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) exhibits unique properties due to the specific arrangement of its dithiophosphate groups and the presence of the zinc ion. This uniqueness makes it particularly effective in applications requiring high stability and reactivity .
Properties
CAS No. |
94022-84-1 |
|---|---|
Molecular Formula |
C18H40CaO4P2S4 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
calcium;2-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Ca/c2*1-5-9(4)7-11-12(13,14)10-6-8(2)3;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
ZXNRXMHIFHQHJG-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)COP(=S)(OCC(C)C)[S-].CCC(C)COP(=S)(OCC(C)C)[S-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



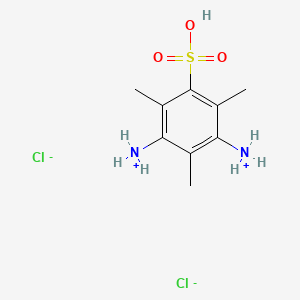
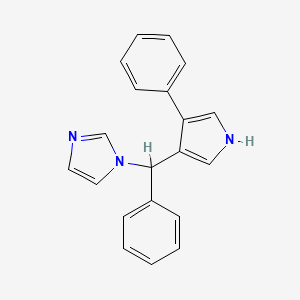
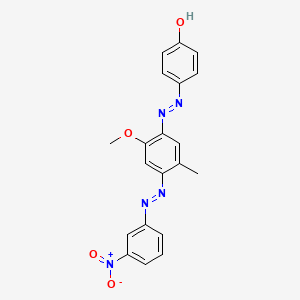

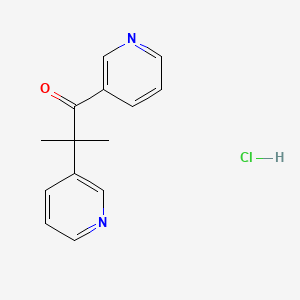
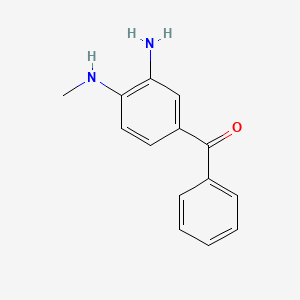
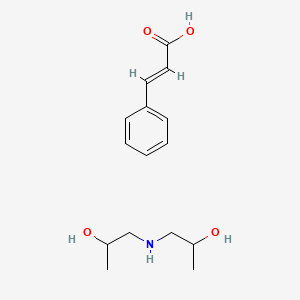
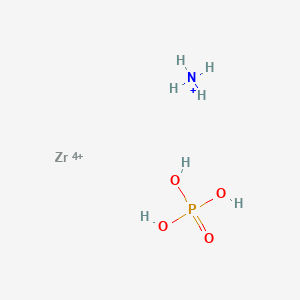
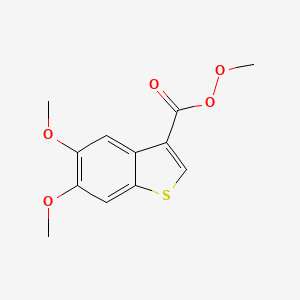
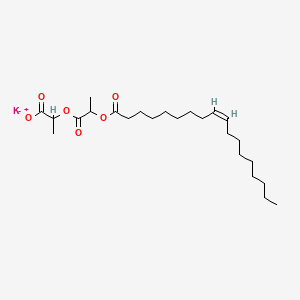

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
